N-Propylphthalimide
Overview
Description
N-Propylphthalimide is an organic compound with the molecular formula C₁₁H₁₁NO₂. It is a derivative of phthalimide, where the nitrogen atom is substituted with a propyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
N-Propylphthalimide, also known as 2-Propylisoindoline-1,3-dione, is a compound that has been studied for its potential biological activity . . Some studies suggest that isoindoline-1,3-dione derivatives may interact with the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Mode of Action
It’s suggested that isoindoline-1,3-dione derivatives may modulate the dopamine receptor d3 . This interaction could potentially alter the receptor’s activity, leading to changes in neurotransmission and neuronal function.
Biochemical Pathways
Given the potential interaction with dopamine receptors, it’s plausible that this compound could influence dopaminergic pathways, which play crucial roles in various neurological processes, including mood regulation and motor control .
Pharmacokinetics
One study suggests that the distribution pattern of this compound in mice was influenced by the different substituents on the nitrogen atom of the compound .
Result of Action
Given its potential interaction with dopamine receptors, it’s possible that this compound could influence neuronal signaling and potentially exert effects on behavior and cognition .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propylphthalimide can be synthesized through the reaction of phthalic anhydride with propylamine. The reaction typically involves heating phthalic anhydride with propylamine in the presence of a solvent such as toluene. The mixture is refluxed, and the resulting product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Propylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-propylphthalamic acid.
Reduction: Reduction of this compound can yield N-propylphthalamide.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-propylphthalamic acid.
Reduction: N-propylphthalamide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Scientific Research Applications
N-Propylphthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- N-Methylphthalimide
- N-Ethylphthalimide
- N-Butylphthalimide
Comparison: N-Propylphthalimide is unique due to its specific propyl substitution, which can affect its reactivity and physical properties. Compared to N-Methylphthalimide and N-Ethylphthalimide, this compound has a longer alkyl chain, which can influence its solubility and interaction with other molecules. N-Butylphthalimide, with an even longer chain, may exhibit different steric effects and reactivity.
Properties
IUPAC Name |
2-propylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLARUBPTQYKZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201325 | |
Record name | Phthalimide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5323-50-2 | |
Record name | 2-Propyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5323-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimide, N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5323-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimide, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Propylphthalimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PQN43DBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Propylphthalimide in the synthesis of N-Heterocyclic Carbenes (NHCs)?
A1: this compound serves as a bulky substituent in the synthesis of N-heterocyclic carbene (NHC) precursors. Researchers have synthesized novel NHC precursors by reacting this compound-substituted benzimidazoles with various alkyl halides. [1, 2, 4, 5] These NHC precursors can then be further reacted to form metal-NHC complexes, which exhibit interesting catalytic and biological properties.
Q2: What are the potential biological applications of this compound-substituted NHC complexes?
A2: Studies have shown that silver(I) NHC complexes containing this compound substituents exhibit promising in vitro antimicrobial activity against a range of bacterial and fungal strains, including E. coli, P. aeruginosa, and C. albicans. [1] Additionally, this compound-substituted benzimidazolium salts have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) enzymes. [2, 4] These enzymes are involved in various physiological processes, making them potential targets for drug development.
Q3: How does the structure of this compound-substituted NHCs impact their catalytic activity?
A3: While the provided research primarily focuses on the synthesis and biological applications of this compound-containing compounds, one study investigates the catalytic activity of this compound-substituted bis-(NHC)PdX2 complexes in direct arylation reactions. [5] Though specific details about the impact of this compound on catalytic activity are not elaborated upon, this study suggests its potential role in influencing the catalytic properties of metal complexes.
Q4: Is there any information available about the pharmacokinetic properties of this compound derivatives?
A4: While the provided research does not directly investigate the pharmacokinetics of this compound derivatives, one study mentions the pharmacokinetics of bis-quaternary ammonium compounds, which share structural similarities with some this compound-containing molecules. [7] This suggests that further investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound-based compounds is warranted.
Q5: Are there any environmental concerns associated with this compound and its derivatives?
A5: The provided research primarily focuses on the synthetic and biological aspects of this compound derivatives and does not delve into their environmental impact. Further investigation is necessary to assess their ecotoxicological effects and develop strategies for responsible waste management and potential recycling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.